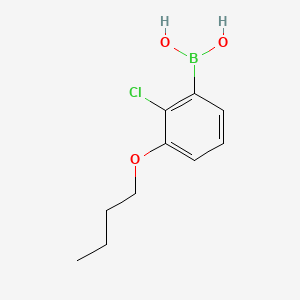

3-Butoxy-2-chlorophenylboronic acid

Übersicht

Beschreibung

3-Butoxy-2-chlorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with butoxy and chloro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-2-chlorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is generally carried out in the presence of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation techniques but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents and catalysts may also be adjusted to reduce costs and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Butoxy-2-chlorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.

Substitution: The butoxy and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium periodate.

Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Corresponding phenols.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmaceutical Potential

Boronic acids, including 3-butoxy-2-chlorophenylboronic acid, have been recognized for their role in the design of therapeutic agents. They can interact with biological targets through reversible covalent bonding, making them valuable for drug design. This compound has shown potential in treating various disorders, including metabolic syndromes and cancers.

Case Studies

- Diabetes Treatment : Research indicates that boronic acids can modulate glucose metabolism and improve insulin sensitivity. A study demonstrated that compounds similar to this compound could effectively lower blood glucose levels in diabetic models .

- Cancer Therapy : Some boronic acid derivatives have shown promise in inhibiting cancer cell growth. For instance, compounds designed with boronic acid moieties have been tested against renal cancer and leukemia, exhibiting significant antitumor activity .

Material Science Applications

Advanced Materials Development

Boronic acids are utilized in creating advanced materials due to their ability to form reversible covalent bonds. This property is exploited in developing sensors and drug delivery systems.

Sensor Technology

This compound can be integrated into sensor devices for detecting biomolecules. Its ability to interact with diols makes it suitable for sensing applications where specificity and sensitivity are crucial.

Drug Delivery Systems

In drug delivery, the reversible binding properties of boronic acids facilitate controlled release mechanisms. This allows for sustained therapeutic effects while minimizing side effects.

Summary of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Medicinal Chemistry | Diabetes treatment | Improved insulin sensitivity and glucose modulation |

| Cancer therapy | Significant inhibition of renal cancer and leukemia cells | |

| Material Science | Sensor technology | High specificity for biomolecule detection |

| Drug delivery systems | Enhanced control over drug release dynamics |

Wirkmechanismus

The mechanism by which 3-butoxy-2-chlorophenylboronic acid exerts its effects is largely dependent on its role in specific reactions:

Suzuki-Miyaura Coupling: The boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product.

Enzyme Inhibition: Boronic acids can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity.

Vergleich Mit ähnlichen Verbindungen

2-Chlorophenylboronic acid: Lacks the butoxy group, making it less hydrophobic and potentially less versatile in certain synthetic applications.

4-Butoxy-3-chlorophenylboronic acid: Similar structure but with different positioning of the butoxy and chloro groups, which can affect its reactivity and suitability for specific reactions.

Uniqueness: 3-Butoxy-2-chlorophenylboronic acid’s unique combination of butoxy and chloro substituents on the phenyl ring provides distinct steric and electronic properties, making it particularly useful in selective organic transformations and the synthesis of complex molecules.

Biologische Aktivität

3-Butoxy-2-chlorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H14BClO2. It features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological activity, particularly in enzyme inhibition and drug design.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures reduced the viability of prostate cancer cells while maintaining the viability of healthy cells. For instance, at a concentration of 5 µM, cell viability in cancer cells dropped to 33%, while healthy cells remained at 71% viability .

Table 1: Anticancer Activity of Boronic Compounds

| Compound | Cell Line | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|---|

| B5 | PC-3 | 5 | 33 | 71 |

| B7 | PC-3 | 5 | 44 | 95 |

These findings suggest that this compound may also possess similar anticancer effects, warranting further investigation.

Antimicrobial Activity

Boronic acids have been studied for their antimicrobial properties. In tests against various pathogens, including Staphylococcus aureus and Escherichia coli, compounds similar to this compound showed inhibition zones ranging from 7 to 13 mm . This suggests a potential role in treating bacterial infections.

Table 2: Antimicrobial Activity of Boronic Compounds

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| B1 | Staphylococcus aureus | 10 |

| B5 | Escherichia coli | 12 |

| B7 | Methicillin-resistant S. aureus | 9 |

Antioxidant Activity

The antioxidant potential of boronic acids has also been explored. Studies have shown that these compounds can effectively scavenge free radicals, which contributes to their protective effects against oxidative stress. For example, the antioxidant activity was assessed using methods such as DPPH and ABTS assays, where boronic compounds exhibited IC50 values comparable to standard antioxidants .

Table 3: Antioxidant Activity of Boronic Compounds

| Compound | Assay Type | IC50 (µg/mL) |

|---|---|---|

| B2 | DPPH | 0.14 ± 0.01 |

| B5 | ABTS | 0.11 ± 0.01 |

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or the modulation of signaling pathways. The boron atom can interact with hydroxyl groups in biomolecules, leading to altered enzyme activity or receptor binding. This property is particularly useful in designing inhibitors for cancer therapy and antimicrobial agents.

Case Studies

Several studies have highlighted the efficacy of boronic acids in clinical settings:

- Prostate Cancer Treatment : A compound structurally related to this compound was tested in vitro against prostate cancer cells, showing promising results in reducing cell viability while sparing healthy cells .

- Antibacterial Cream Formulation : A novel cream formulation containing a phenyl boronic acid derivative demonstrated significant antibacterial and antioxidant activities without toxicity to healthy cells . This indicates potential applications in dermatological formulations.

Eigenschaften

IUPAC Name |

(3-butoxy-2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJMMBBEXLZVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCCCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681531 | |

| Record name | (3-Butoxy-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-58-0 | |

| Record name | (3-Butoxy-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.